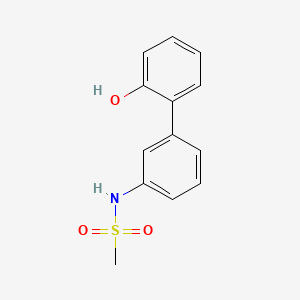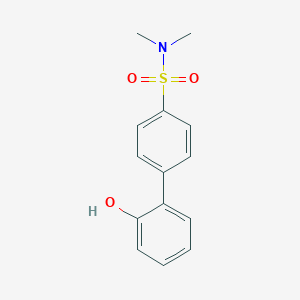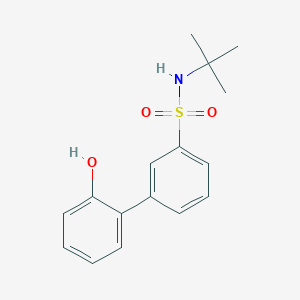![molecular formula C16H17NO3S B6370709 3-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261893-10-0](/img/structure/B6370709.png)
3-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% (3-PPSP) is an organic compound that has been studied for its potential applications in a variety of scientific research fields. This compound is a white to off-white crystalline powder that is soluble in water and has a melting point of approximately 140-143°C. 3-PPSP is a derivative of phenol and has been found to be a useful reagent for the synthesis of a variety of molecules. In addition, 3-PPSP has also been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
3-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% has been studied for its potential applications in a variety of scientific research fields. It has been found to be a useful reagent for the synthesis of a variety of molecules such as polymers, polysaccharides, and other organic compounds. In addition, 3-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% has also been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. This makes 3-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% a potential tool for the study of neurological disorders.
Mécanisme D'action
The mechanism of action of 3-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% is not fully understood. However, it is believed that its inhibitory effect on acetylcholinesterase is due to the formation of a covalent bond between the enzyme and the compound. This bond prevents the enzyme from breaking down acetylcholine, resulting in an increase in the levels of acetylcholine in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% have been studied in a variety of organisms. In humans, 3-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% has been found to have a variety of effects on the central nervous system. It has been found to have an inhibitory effect on acetylcholinesterase, resulting in an increase in the levels of acetylcholine in the body. This can lead to an increase in alertness, concentration, and memory. In addition, 3-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% has also been found to have an effect on the release of serotonin, which can lead to an increase in mood and relaxation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to synthesize, making it a cost-effective option for research. In addition, 3-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% is a stable compound and can be stored for long periods of time without any significant loss of activity. However, there are also some limitations to the use of 3-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% in laboratory experiments. It is a potent inhibitor of acetylcholinesterase and can lead to a decrease in the levels of acetylcholine in the body. This can lead to side effects such as nausea, vomiting, and headache. In addition, 3-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% can also cause an increase in the levels of serotonin, which can lead to an increase in anxiety and agitation.
Orientations Futures
The potential applications of 3-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% are still being explored. Further research is needed to fully understand the biochemical and physiological effects of this compound. In addition, 3-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% could be studied as a potential therapeutic agent for neurological disorders such as Alzheimer’s disease and Parkinson’s disease. It could also be studied as a potential tool for the development of new drugs and therapies for the treatment of these conditions. Finally, 3-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% could be studied as a potential tool for the study of the effects of environmental pollutants on the nervous system.
Méthodes De Synthèse
3-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95% is synthesized through a three-step process. The first step involves the reaction of p-chlorobenzyl chloride with pyrrolidine in the presence of sodium hydroxide. This reaction yields p-chlorobenzyl pyrrolidine which is then reacted with phenol in the presence of sulfuric acid. The final step involves the reaction of the intermediate product with thionyl chloride to form 3-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%. The overall yield of this synthesis process is approximately 95%.
Propriétés
IUPAC Name |
3-(4-pyrrolidin-1-ylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c18-15-5-3-4-14(12-15)13-6-8-16(9-7-13)21(19,20)17-10-1-2-11-17/h3-9,12,18H,1-2,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNHOYMOSSVXLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683653 |
Source


|
| Record name | 4'-(Pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261893-10-0 |
Source


|
| Record name | 4'-(Pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[4-(Piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6370676.png)


![2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370712.png)
![4-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370716.png)
